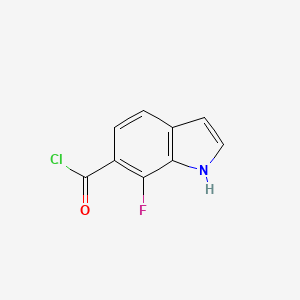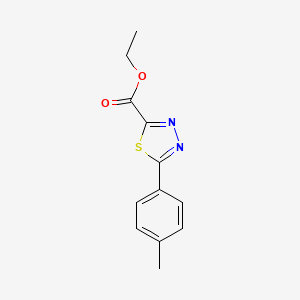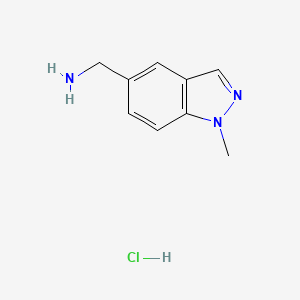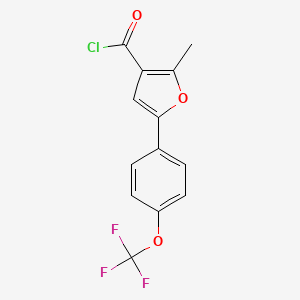
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride
描述
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is an organic compound characterized by a furan ring substituted with a methyl group, a trifluoromethoxy-phenyl group, and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Trifluoromethoxy-phenyl Group: This step involves the Friedel-Crafts acylation reaction, where the furan ring is acylated with 4-trifluoromethoxy-benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid group to a carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and safety in large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, or thiols under basic or neutral conditions.
Major Products
Oxidation: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid.
Reduction: 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-methanol.
Substitution: Various amides, esters, and thioesters depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates, making derivatives of this compound promising for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride depends on its specific application. In drug design, it may act by binding to specific enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
相似化合物的比较
Similar Compounds
2-Methyl-5-phenyl-furan-3-carbonyl chloride: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.
2-Methyl-5-(4-methoxy-phenyl)-furan-3-carbonyl chloride: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in metabolic stability and bioavailability.
2-Methyl-5-(4-chloro-phenyl)-furan-3-carbonyl chloride: The chloro group imparts different electronic properties and reactivity compared to the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carbonyl chloride makes it unique due to the strong electron-withdrawing effect of the trifluoromethoxy group, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and advanced materials.
属性
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3/c1-7-10(12(14)18)6-11(19-7)8-2-4-9(5-3-8)20-13(15,16)17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJDZGOQOSDCLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


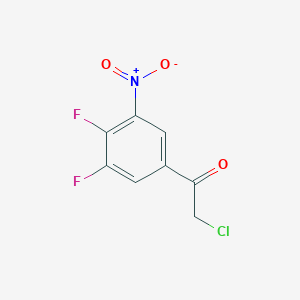
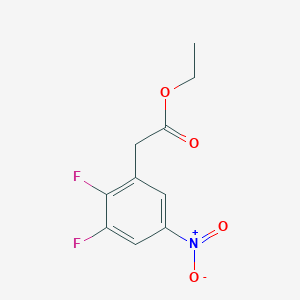
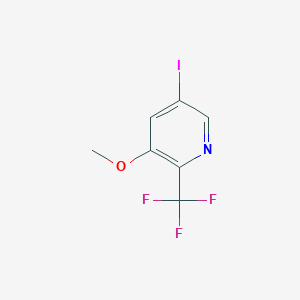
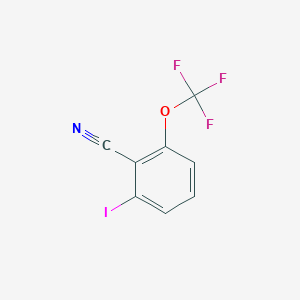
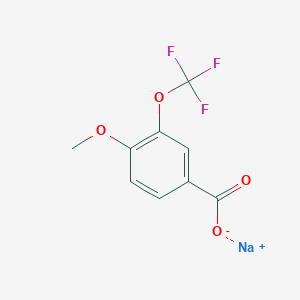

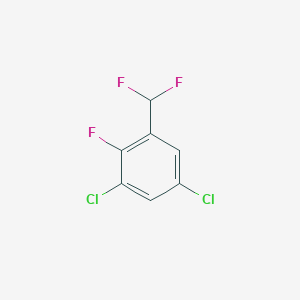
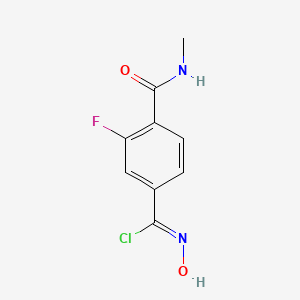
![Methyl thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1413129.png)


